molecular formula C9H18N2O2 B1474220 (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol CAS No. 1932180-96-5

(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Cat. No. B1474220
CAS RN: 1932180-96-5
M. Wt: 186.25 g/mol
InChI Key: RNJBPNYYPWAPMP-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is a cyclic organic compound found in many natural and synthetic products. It is a chiral molecule and has been used in various scientific and medical applications. It has also been used as a pharmaceutical intermediate and as a component of various drugs.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, derivatives of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol have shown potential biological activities, such as anticancer properties (Wang et al., 2016). These derivatives are crucial in the development of small molecule inhibitors for cancer treatment, demonstrating the compound's role in medicinal chemistry.

Anticancer Agent Synthesis

The synthesis and in vitro antitumor activity of derivatives have been explored, highlighting the potential of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in developing new anticancer agents (Isakhanyan et al., 2016). These studies indicate the compound's utility in generating tertiary aminoalkanol hydrochlorides with significant inhibitory effects against cancer cell lines.

Corrosion Inhibition

In materials science, derivatives of this compound have been synthesized and assessed for their performance in inhibiting carbon steel corrosion (Gao et al., 2007). These studies reveal the potential of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol derivatives as effective corrosion inhibitors, contributing to the development of new materials with enhanced durability.

Drug Development

Furthermore, the compound has been involved in the development of novel analgesics and receptor antagonists, underscoring its significance in pharmacological research. For instance, its ethereal analog has been proposed as a powerful synthetic opiate with potential applications in pain management (Borowiecki, 2022). This indicates the compound's versatility in contributing to the synthesis of new therapeutic agents.

properties

IUPAC Name

(1R,2R)-2-(morpholin-4-ylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-9-3-1-2-8(9)10-11-4-6-13-7-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJBPNYYPWAPMP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

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